molecular formula C18H17F3O B1327713 3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898753-84-9

3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Cat. No. B1327713
M. Wt: 306.3 g/mol
InChI Key: WSDZOLLPTBYGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone, also known as 2,5-dimethyl-3'-trifluoromethylphenylpropiophenone, is a synthetic compound used in scientific research for a variety of purposes. It is a white solid with a melting point of 126-128 °C and is soluble in ethanol and methanol. This compound has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • 3,5-Dimethylphenyl groups have been utilized in synthesizing side-chain type poly(arylene ether sulfones). These polymers exhibit anisotropic membrane swelling, high alkaline stability, and good hydroxide conductivity, making them suitable for anion exchange membranes in fuel cell applications (Shi et al., 2017).
    • Novel bisphenols with 3,5-dimethylphenyl groups have been developed for creating poly(aryl ether ketone/sulfone)s. These materials show promising characteristics like good solubility, high thermal stability, and low dielectric constants, making them suitable for high-performance polymer applications (Shang et al., 2012).
  • Photoreactive Materials :

    • 2,5-Dimethylphenacyl esters, which are structurally related, have been explored as photoremovable protecting groups for phosphates and sulfonic acids. Their ability to release the corresponding acids upon irradiation makes them useful in organic synthesis and biochemistry (Klán et al., 2002).
  • Optoelectronic Applications :

    • Derivatives of 3,5-dimethylphenyl groups have been incorporated into organic semiconducting polymers. These polymers, when used in organic thin-film transistors, exhibit semiconducting properties, which are crucial for electronic and optoelectronic devices (Kong et al., 2009).
  • Chemical Synthesis and Reactions :

    • Compounds like α-bromopropiophenone, which are structurally similar to the compound , have been studied in electrochemical reactions. The reduction of such compounds in aprotic mediums leads to the formation of di-ketones and furans, illustrating their reactivity in synthetic organic chemistry (Barba et al., 1985).
  • Computational and Theoretical Chemistry Studies :

    • Derivatives of 3,5-dimethylphenyl are used in computational studies to understand molecular structure, spectroscopic properties, and non-linear optical properties. These studies are crucial for designing new materials with specific electronic and optical properties (Demircioğlu et al., 2014).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-6-7-13(2)14(10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDZOLLPTBYGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644749
Record name 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone

CAS RN

898753-84-9
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.